4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

Description

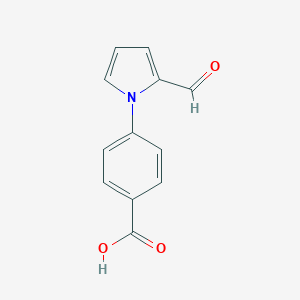

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-formylpyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-8-11-2-1-7-13(11)10-5-3-9(4-6-10)12(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXYMXAQOPCVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281271 | |

| Record name | 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149323-68-2 | |

| Record name | 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149323-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Analysis of both ¹H and ¹³C NMR spectra allows for a complete assignment of the proton and carbon skeletons of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the pyrrole (B145914) ring, the benzoic acid moiety, the aldehyde group, and the carboxylic acid. While a fully assigned experimental spectrum is not widely published, the chemical shifts can be predicted based on the analysis of its constituent parts: pyrrole-2-carboxaldehyde and 4-substituted benzoic acid. chemicalbook.comrsc.org

The aldehyde proton (-CHO) is anticipated to appear as a singlet in the most downfield region of the spectrum, typically around δ 9.5-9.6 ppm, due to the strong deshielding effect of the carbonyl group. The carboxylic acid proton (-COOH) is also expected to be a broad singlet at a very downfield chemical shift, often exceeding δ 12.0 ppm.

The protons on the disubstituted benzene (B151609) ring are expected to form an AA'BB' system, appearing as two distinct doublets. The protons ortho to the carboxylic acid group would likely resonate at approximately δ 8.1-8.3 ppm, while the protons ortho to the pyrrole substituent would be found slightly more upfield, around δ 7.5-7.7 ppm.

The three protons on the pyrrole ring should exhibit characteristic shifts and coupling patterns. Based on data for pyrrole-2-carboxaldehyde, the proton at the C5 position (adjacent to the nitrogen) would appear at approximately δ 7.2 ppm. chemicalbook.com The proton at the C3 position (adjacent to the formyl group) is expected around δ 7.0 ppm, and the proton at the C4 position would be the most shielded, appearing around δ 6.3 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | > 12.0 | singlet (broad) |

| -CHO | ~9.5-9.6 | singlet |

| Aromatic H (ortho to -COOH) | ~8.1-8.3 | doublet |

| Aromatic H (ortho to pyrrole) | ~7.5-7.7 | doublet |

| Pyrrole H-5 | ~7.2 | multiplet |

| Pyrrole H-3 | ~7.0 | multiplet |

| Pyrrole H-4 | ~6.3 | multiplet |

The ¹³C NMR spectrum provides confirmation of the carbon framework. The spectrum for this compound is expected to show 12 distinct signals, corresponding to each unique carbon atom in the molecule.

The carbonyl carbons are the most deshielded. The carbon of the aldehyde group (-CHO) is predicted to be in the range of δ 180-185 ppm, while the carboxylic acid carbonyl (-COOH) is expected around δ 167-170 ppm.

The aromatic and pyrrole carbons appear in the intermediate region of the spectrum (δ 110-150 ppm). For the benzoic acid moiety, the ipso-carbon attached to the carboxylic acid group would be around δ 130-133 ppm, and the ipso-carbon bonded to the nitrogen of the pyrrole ring would be significantly deshielded, appearing near δ 140-145 ppm. The remaining aromatic carbons would fall between δ 120-135 ppm. The carbons of the pyrrole ring are expected at approximately δ 133 ppm (C2, attached to the formyl group), δ 125 ppm (C5), δ 115 ppm (C3), and δ 110 ppm (C4).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | ~180-185 |

| -COOH | ~167-170 |

| Aromatic C (ipso, attached to N) | ~140-145 |

| Pyrrole C-2 | ~133 |

| Aromatic C (ipso, attached to -COOH) | ~130-133 |

| Aromatic C (ortho to -COOH) | ~130-132 |

| Aromatic C (ortho to pyrrole) | ~120-125 |

| Pyrrole C-5 | ~125 |

| Pyrrole C-3 | ~115 |

| Pyrrole C-4 | ~110 |

Infrared (IR) and Raman Spectroscopic Characterization of Functional Groups

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and aldehyde moieties.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The spectrum would also feature two distinct and strong carbonyl (C=O) stretching bands. The C=O stretch of the carboxylic acid group is typically observed around 1680-1710 cm⁻¹, while the aldehyde C=O stretch appears at a slightly higher frequency, generally between 1700-1720 cm⁻¹. The C-H stretch of the aldehyde group usually presents as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region, and the C-N stretching of the pyrrole ring would appear around 1300-1360 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, particularly for the symmetric vibrations of the aromatic and pyrrole rings.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of the compound and provides insight into its structure through analysis of its fragmentation patterns. For this compound (molecular formula C₁₂H₉NO₃), the expected monoisotopic mass is approximately 215.058 g/mol .

In an electrospray ionization (ESI) mass spectrum, the molecule would be expected to show a prominent pseudomolecular ion, such as the protonated molecule [M+H]⁺ at m/z 216.065 or the deprotonated molecule [M-H]⁻ at m/z 214.051.

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion [M]⁺ at m/z 215 would undergo characteristic fragmentation. Key fragmentation pathways would likely include:

Loss of the hydroxyl radical (•OH): [M - 17]⁺, resulting in an ion at m/z 198.

Loss of the formyl radical (•CHO): [M - 29]⁺, leading to a fragment at m/z 186.

Loss of the carboxyl group (•COOH): [M - 45]⁺, producing a major fragment ion at m/z 170, corresponding to the 4-(2-formyl-1H-pyrrol-1-yl)phenyl cation.

X-ray Diffraction (XRD) for Solid-State Structure Determination and Conformational Analysis

The molecule is expected to be largely planar, though a significant dihedral angle between the planes of the pyrrole and benzene rings is likely, which would minimize steric hindrance. In the solid state, the most prominent intermolecular interaction would be hydrogen bonding between the carboxylic acid groups of adjacent molecules. This typically results in the formation of centrosymmetric dimers, a common structural motif for carboxylic acids. These dimers would then be further organized into a larger crystalline lattice through weaker C-H···O interactions and π-π stacking of the aromatic rings.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible absorption and fluorescence spectroscopy provide information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound in solution is expected to show strong absorption bands corresponding to π→π* transitions within the conjugated system formed by the pyrrole and benzene rings. Based on data for pyrrole-2-carboxaldehyde, a strong absorption maximum can be expected in the range of 280-320 nm. nist.gov

Studies on the closely related compound 4-(1H-pyrrol-1-yl)benzoic acid have shown that it exhibits fluorescence. The emission properties are highly sensitive to the solvent environment. It is proposed that upon excitation, the molecule can relax through two competitive pathways, leading to dual fluorescence. One emission band originates from a delocalized excited (DE) state, while a second, red-shifted band arises from a twisted intramolecular charge transfer (TICT) state. In the TICT state, the pyrrole and benzoic acid rings are electronically decoupled due to rotation around the C-N bond. It is highly probable that this compound would exhibit similar complex photophysical behavior, with the electronic properties being further modulated by the electron-withdrawing formyl group on the pyrrole ring.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized ground-state geometry and vibrational frequencies of molecules. For an organic molecule like 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p).

The optimization process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. Key parameters of interest would include the C-N bond connecting the pyrrole (B145914) and benzene (B151609) rings, the planarity between these two rings, and the geometry of the formyl and carboxylic acid functional groups.

Vibrational analysis, performed on the optimized geometry, predicts the infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of functional groups (C=O, O-H, C-H, C-N). These theoretical spectra are crucial for interpreting experimental spectroscopic data. A table of selected predicted vibrational frequencies would typically be generated, assigning each frequency to its corresponding atomic motion based on Potential Energy Distribution (PED) analysis.

Table 1: Representative Theoretical Vibrational Frequencies (Hypothetical Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | ~3500 |

| C-H stretch (Aromatic) | ~3100 |

| C=O stretch (Formyl) | ~1720 |

| C=O stretch (Carboxylic Acid) | ~1690 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. For this compound, the analysis would reveal the spatial distribution of these orbitals, showing where the molecule is most likely to donate or accept electrons. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) are derived from the HOMO and LUMO energies to quantify the molecule's reactive nature.

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 eV |

| Electronegativity (χ) | 4.25 eV |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. For the title compound, NBO analysis would quantify the stabilization energies (E⁽²⁾) associated with intramolecular charge transfer events. Significant interactions would likely be observed between the lone pairs of oxygen and nitrogen atoms and the antibonding orbitals of the aromatic rings, indicating electron delocalization across the molecular framework. This analysis is crucial for understanding the molecule's electronic stability and the nature of its chemical bonds.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Visible) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, this analysis would identify the key π→π* and n→π* transitions responsible for its UV-Vis absorption, linking them to specific molecular orbitals (e.g., HOMO→LUMO transitions).

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying reactive sites. Red regions, indicating negative potential, correspond to areas rich in electrons and are susceptible to electrophilic attack (e.g., the carbonyl oxygen atoms). Blue regions, indicating positive potential, are electron-deficient and prone to nucleophilic attack (e.g., the hydrogen atom of the carboxylic acid). The MEP map of this compound would clearly illustrate the distribution of charge and highlight the most probable sites for intermolecular interactions.

Quantum Theory of Atoms In Molecules (QTAIM) Analysis for Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs), QTAIM can characterize the nature of chemical bonds. For instance, a high ρ and a negative ∇²ρ at a BCP are characteristic of a covalent bond, while low ρ and positive ∇²ρ suggest weaker, non-covalent interactions. This analysis would be applied to the C-N inter-ring bond and potential intramolecular hydrogen bonds to precisely define their nature and strength.

Conformational Analysis and Energy Barriers

The relative orientation of the pyrrole and benzoic acid rings is a key structural feature of this compound. Conformational analysis involves calculating the molecule's energy as a function of the dihedral angle of the C-N bond connecting the two rings. This produces a potential energy surface that reveals the most stable conformation (the global minimum) and the energy barriers for rotation between different conformers. Understanding these rotational barriers is important for assessing the molecule's flexibility and its conformational preferences in different environments.

Biological Activities and Structure Activity Relationship Sar Studies

Antimicrobial Efficacy Investigations

Derivatives of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid have been extensively studied for their potential as antimicrobial agents. The core structure, combining a pyrrole (B145914) ring and a benzoic acid moiety, provides a versatile platform for developing compounds with efficacy against a range of pathogenic microorganisms.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

While direct studies on the antibacterial activity of this compound are limited, its derivatives, particularly hydrazones, have demonstrated significant potential. Hydrazone derivatives synthesized from related pyrazole (B372694) aldehydes show potent activity against drug-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL. nih.gov For instance, N,N-diphenyl hydrazone derivatives have shown excellent activity against multiple MRSA strains. nih.gov

These compounds have also been tested against Gram-negative bacteria. Certain pyrazole-derived hydrazones exhibit notable activity against Acinetobacter baumannii, a challenging Gram-negative pathogen, with MIC values recorded as low as 0.78 µg/mL. nih.govmdpi.com The structure-activity relationship (SAR) studies suggest that substitutions on the phenyl ring of the hydrazone moiety significantly influence the antibacterial potency. nih.govnih.gov For example, fluoro-substitutions have been shown to enhance biological activity. researchgate.net The antibacterial action of some of these derivatives is believed to involve the permeabilization of the bacterial cell membrane. mdpi.com

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives Note: The following data is for derivatives of structurally related pyrazole-based benzoic acids, illustrating the potential of this class of compounds.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N,N-Bisphenyl hydrazone | S. aureus (MRSA, ATCC 33591) | 0.78 | nih.gov |

| N,N-Bisphenyl hydrazone | S. aureus (MRSA, ATCC 700699) | 0.78 | nih.gov |

| N-Benzyl-N-phenyl hydrazone | S. aureus (MRSA, ATCC 33591) | 1.56 | nih.gov |

| N,N-Diphenyl hydrazone | B. subtilis (ATCC 6623) | 1.56 | nih.gov |

| Bromo-substituted hydrazone | A. baumannii | 3.125 | mdpi.com |

Antitubercular Activity against Mycobacterium tuberculosis Strains

The pyrrole scaffold is a key component in the design of novel antitubercular agents. nih.gov Derivatives of 4-(1H-pyrrol-1-yl)benzoic acid, such as pyrrolyl benzohydrazides and pyrrolyl-pyrazoline carbaldehydes, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net

One study reported a series of pyrrolyl pyrazoline carbaldehydes, where compound 4i (containing a 2,4-dimethoxyphenyl substituent) showed the highest activity with a MIC value of 3.125 µg/mL. nih.gov Another study on N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide (B10538) derivatives found compounds with MIC values as low as 31.25 μg/mL against the H37Rv strain. ejpmr.com These findings highlight the importance of the pyrrole-benzoic acid backbone in developing potent anti-TB agents. nih.govnih.gov

Table 2: Antitubercular Activity of Pyrrolyl Pyrazoline Carbaldehyde Derivatives

| Compound | Substituent | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |

|---|---|---|---|

| 4i | 2,4-Dimethoxyphenyl | 3.125 | nih.gov |

| 4g | 4-Hydroxy-3-methoxyphenyl | 6.25 | nih.gov |

| 4h | 3,4,5-Trimethoxyphenyl | 6.25 | nih.gov |

| R-2 | N'-[3-(phenylamino) chloroacetyl] | 31.25 | ejpmr.com |

| R-3 | N'-[3-(4-chlorophenylamino) chloroacetyl] | 31.25 | ejpmr.com |

Antifungal Activity Assessment

The antifungal potential of derivatives containing the pyrrole moiety has been recognized in various studies. Pyrrole and its fused derivatives are known to possess a wide range of biological activities, including antifungal effects. nih.gov Research on aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methanes, which share the pyrrole core, has demonstrated that some derivatives exhibit potent activity against Candida albicans and other Candida species. nih.gov The activity of these compounds is often comparable to established antifungal drugs like ketoconazole. nih.gov

Furthermore, benzoic acid derivatives isolated from natural sources have also shown activity against various phytopathogenic fungi. nih.gov While specific studies on the antifungal properties of this compound itself are not prominent, the collective evidence from related pyrrole and benzoic acid structures suggests that its derivatives could be promising candidates for the development of new antifungal agents. nih.govnih.gov

Anticancer and Cytotoxicity Studies

The pyrrole ring is a key structural motif in numerous compounds with anticancer properties. researchgate.net Derivatives based on the 4-(1H-pyrrol-1-yl)benzoic acid scaffold have been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines.

A study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives found that a compound bearing an 8-quinolinyl moiety exhibited significant cytotoxic activity against HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 3, 7, and 5 µM, respectively. nih.gov In another study, anti-tubercular pyrrolyl benzohydrazide derivatives were repurposed and tested for anticancer activity. mdpi.com The compound N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide (C8) showed potent activity against A549 (lung cancer), MCF-7, and HepG2 (liver cancer) cell lines, inducing cell cycle arrest and apoptosis. mdpi.com These findings underscore the potential of this chemical class in oncology research. researchgate.netnih.gov

Table 3: Cytotoxicity of Selected 4-(1H-pyrrol-1-yl)benzoic acid Derivatives

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(quinolin-8-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide | HCT-116 (Colon) | 3 | nih.gov |

| MCF-7 (Breast) | 5 | nih.gov | |

| HeLa (Cervical) | 7 | nih.gov | |

| N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide (C8) | A549 (Lung) | 10.32 | mdpi.com |

| MCF-7 (Breast) | 15.11 | mdpi.com | |

| HepG2 (Liver) | 20.34 | mdpi.com |

Enzyme Inhibition and Molecular Target Identification

Enoyl-ACP Reductase (InhA) Inhibition

Enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govuniprot.org This makes InhA a primary and validated target for antitubercular drugs. nih.govmdpi.com

Derivatives of 4-(1H-pyrrol-1-yl)benzoic acid have been specifically designed as direct inhibitors of InhA. nih.gov By targeting InhA directly, these compounds can circumvent the resistance mechanisms associated with prodrugs like isoniazid, which require activation by the KatG enzyme. mdpi.com Molecular docking studies have shown that pyrrolyl benzamide (B126) and pyrrolyl benzohydrazide derivatives can effectively bind to the active site of the InhA enzyme. ejpmr.comnih.gov These studies suggest that interactions, such as hydrogen bonding with key amino acid residues and the NAD⁺ cofactor within the active site, are crucial for their inhibitory activity. ejpmr.comnih.gov The development of these direct InhA inhibitors represents a promising strategy in the fight against drug-resistant tuberculosis. nih.gov

DNA Gyrase Inhibition

While direct studies on this compound as a DNA gyrase inhibitor are not prominent, extensive research on related pyrrolamide structures provides significant insights into the potential of the pyrrole moiety for this target. DNA gyrase, an essential bacterial enzyme, is a validated target for antibacterial agents. nih.gov A novel class of inhibitors, known as pyrrolamides, targets the ATP-binding site of the GyrB subunit. nih.gov

These compounds were identified through fragment-based screening, where a pyrrole fragment was found to bind to the ATP pocket of DNA gyrase. nih.gov This led to the development of a library of pyrrolamides, which combine a pyrrole-carboxylate group with various linkers and heteroaryl rings. nih.gov Structure-activity relationship (SAR) studies revealed that the pyrrole group occupies the same pocket as the adenine (B156593) moiety of ATP, forming crucial hydrogen bonds. nih.gov Optimization of these compounds by modifying substituents on the pyrrole and other parts of the molecule led to inhibitors with low nanomolar IC50 values against E. coli DNA gyrase and antibacterial activity against Gram-positive pathogens. nih.govrsc.org For instance, substituting a 4,5-dibromopyrrole with a 3,4-dichloro-5-methyl-substituted pyrrole increased the activity against E. coli DNA gyrase twofold. nih.gov

The key structural features for activity in this class are the pyrrole ring and the amide linkage. Although this compound is not a pyrrolamide, the established affinity of the pyrrole core for the DNA gyrase ATP-binding site suggests that its derivatives could be explored for this activity.

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound A (N-phenylpyrrolamide) | E. coli DNA Gyrase | 450 |

| Compound B (N-phenylpyrrolamide) | E. coli DNA Gyrase | 280 |

| Compound 22e (N-phenylpyrrolamide) | E. coli DNA Gyrase | Low nanomolar range |

| Compound 22i (N-phenylpyrrolamide) | E. coli Topoisomerase IV | 143 |

Carbonic Anhydrase (CA) Isozyme Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that play a critical role in processes like pH regulation. nih.gov Their inhibitors are used as diuretics, anti-glaucoma agents, and antiepileptics. nih.gov Research into novel CA inhibitors has explored various scaffolds, including those containing pyrrole rings. A study on pyrrole-3-one derivatives conjugated with sulfa drugs revealed potent inhibition of human CA isoforms (hCA I and hCA II). nih.gov

These hybrid molecules demonstrated inhibitory constants (Ki) in the low nanomolar range, with some compounds showing more effective inhibition than standard inhibitors. nih.gov For example, within this series, compound 5f was the most effective against hCA I (Ki = 1.20 ± 0.19 nM) and compound 5e was most effective against hCA II (Ki = 8.93 ± 1.58 nM). nih.gov This indicates that the pyrrole-containing scaffold can be effectively utilized to target these enzymes.

Furthermore, studies on heteroaryl-pyrazole carboxylic acids have identified them as inhibitors of other isoforms, particularly the tumor-associated hCA XII. nih.gov This is significant because the target compound, this compound, also possesses a carboxylic acid group, which can act as a zinc-binding group within the enzyme's active site. nih.gov The research suggests that this chemotype can interfere with the zinc ion, a mechanism distinct from classical sulfonamide inhibitors. nih.gov

| Compound Series | Target Isozyme | Ki Range (nM) |

|---|---|---|

| Pyrrole-3-one-sulfa drugs (5a-i) | hCA I | 1.20 - 44.21 |

| Pyrrole-3-one-sulfa drugs (5a-i) | hCA II | 8.93 - 46.86 |

| Heteroaryl-pyrazole carboxylic acid (2c) | hCA XII | 210 |

Retinoic Acid Receptor (RAR) Agonistic Activity and Selectivity

The 4-(pyrrol-1-yl)benzoic acid framework is a key structural motif in a class of potent and selective retinoic acid receptor (RAR) agonists. nih.gov RARs are nuclear receptors that regulate gene transcription and are targets for treating various diseases, including cancer and immunological disorders. news-medical.net The carboxylic acid moiety is a critical feature, forming an essential ionic interaction with an arginine residue in the ligand-binding domain of the receptor. news-medical.net

In a significant study, a series of benzofuran- and benzothiophene-substituted pyrrole derivatives were synthesized and evaluated for RAR agonistic activity. nih.gov The general structure consists of a benzoic acid connected to a central pyrrole ring, which in turn is substituted with a hydrophobic group like benzofuran (B130515) or benzothiophene. This design mimics the structure of retinoic acid. nih.gov

One of the most potent compounds identified was 4-[5-(4,7-dimethylbenzofuran-2-yl)pyrrol-2-yl]benzoic acid , which demonstrated marked RARα selectivity and potent inhibition of LPS-induced B-lymphocyte proliferation. nih.gov The structure-activity relationship in this series highlights the importance of the benzoic acid group for receptor activation and the hydrophobic substituent on the pyrrole for potency and selectivity among the RAR isotypes (α, β, γ). nih.gov Given that this compound shares the core phenyl-pyrrole-benzoic acid structure, it stands as a foundational scaffold for developing novel RAR agonists.

| Compound | Activity | IC50 (nM) |

|---|---|---|

| 4-[5-(4,7-dimethylbenzofuran-2-yl)pyrrol-2-yl]benzoic acid (1b) | Inhibition of LPS-induced B-lymphocyte proliferation | 0.18 |

Cholinesterase Inhibition for Neurodegenerative Diseases

Cholinesterase inhibitors, which increase acetylcholine (B1216132) levels in the brain, are a primary therapeutic strategy for neurodegenerative conditions like Alzheimer's disease. nih.gov Research has demonstrated that various heterocyclic structures, including pyrrole derivatives, can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A novel series of pyrrole-3-one derivatives were found to be highly potent inhibitors of AChE, with Ki values in the nanomolar range (6.50 ± 1.02 to 37.46 ± 4.12 nM). nih.gov Compound 5c from this series was identified as the most effective AChE inhibitor. nih.gov In another study, a series of 1,3-diaryl-pyrrole derivatives were synthesized and found to be selective inhibitors of BChE over AChE, with IC50 values ranging from 1.71 to 5.37 µM. nih.gov This highlights the tunability of the pyrrole scaffold to achieve selectivity for different cholinesterase enzymes.

Additionally, studies on simple benzoic acid derivatives have shown their potential as AChE inhibitors, suggesting that the benzoic acid portion of the target compound could also contribute to this activity. researchgate.net The combination of the pyrrole ring and the benzoic acid moiety in this compound presents a promising structural basis for designing novel cholinesterase inhibitors.

| Compound Series | Target Enzyme | Activity Range |

|---|---|---|

| Pyrrole-3-one derivatives (5a-i) | AChE | Ki: 6.50 - 37.46 nM |

| 1,3-diaryl-pyrroles (3o, 3p, 3s) | BChE | IC50: 1.71 - 5.37 µM |

Anti-inflammatory Properties

The pyrrole nucleus is a common feature in many well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac. nih.gov The anti-inflammatory effects of these drugs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov

Recent research has focused on designing novel pyrrole derivatives as selective COX inhibitors. nih.gov A study employing a field-based quantitative structure-activity relationship (FB-QSAR) approach led to the design and synthesis of N-pyrrole carboxylic acid derivatives as dual COX-1/COX-2 inhibitors. nih.govacs.org The inclusion of the carboxylic acid group, a key feature of this compound, was a strategic choice to enhance anti-inflammatory effects. nih.gov Within the synthesized series, certain compounds were identified as potent COX-2 inhibitors, while others showed heightened activity against COX-1, demonstrating that substitutions on the pyrrole ring can modulate selectivity. nih.govacs.org

Other studies have explored fused pyrrole systems, such as pyrrolopyridines, which have shown significant in vivo anti-inflammatory activity, comparable to diclofenac, and inhibitory effects on pro-inflammatory cytokines. nih.gov The collective evidence strongly supports the potential of the 4-(pyrrol-1-yl)benzoic acid scaffold as a basis for developing new anti-inflammatory agents.

| Compound | % Edema Inhibition (4h) |

|---|---|

| Pyrrolopyridine 3i | 60.8 |

| Pyrrolopyridine 3l | 62.5 |

| Diclofenac (Reference) | 64.3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Protein Docking

Computational methods like QSAR and molecular docking are invaluable tools for understanding the SAR of pyrrole-based compounds and for designing new, more potent derivatives. nih.govmdpi.com These techniques have been applied to various classes of pyrrole inhibitors and agonists to elucidate their binding modes with target proteins.

For instance, 3D-QSAR and docking studies on pyrrole-indolin-2-ones as Aurora A kinase inhibitors helped to rationalize the key structural requirements for activity. mdpi.com Docking simulations revealed that specific groups on the ligand were significant for binding to the ATP pocket of the enzyme. mdpi.com Similarly, QSAR models have been developed for oxadiazole-ligated pyrrole derivatives to identify structural features essential for their antitubercular activity. nih.govresearchgate.net

In the context of anti-inflammatory agents, FB-QSAR and docking studies were used to design novel N-pyrrole carboxylic acid derivatives and to understand their binding affinity for COX-1 and COX-2 active sites. nih.gov For RAR agonists, molecular docking and dynamics simulations are used to analyze the interactions between ligands and the receptor's binding site, confirming the critical role of the carboxylic acid group and identifying other key interactions. plos.org These computational studies consistently highlight the importance of the pyrrole core as a scaffold and the functional groups attached to it—such as the carboxylic acid and formyl groups found in this compound—in mediating specific interactions with biological targets.

Coordination Chemistry and Metal Complexation

Design and Synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid as a Ligand

The design of this compound as a ligand is predicated on the strategic combination of two key functional groups: a carboxylic acid and a formyl-substituted pyrrole (B145914). This arrangement offers multiple potential coordination sites for metal ions, namely the carboxylate oxygen atoms and the formyl oxygen atom, and in some cases, the pyrrole nitrogen. The phenyl ring acts as a rigid backbone, influencing the spatial orientation of the coordinating groups.

While a specific, documented synthesis for this compound is not extensively reported, its synthesis can be envisioned through established organic chemistry reactions. A plausible and widely used method for forming the N-substituted pyrrole ring is the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.orgsynarchive.commbbcollege.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgsynarchive.comalfa-chemistry.com In this context, the synthesis would likely involve the reaction of 4-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran-2-carbaldehyde or a similar precursor that can generate the 2-formylpyrrole moiety upon cyclization.

Another potential synthetic route is the Ullmann condensation, a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine or a heterocyclic compound. organic-chemistry.orgmdpi.comnih.govresearchgate.netresearchgate.net This approach could involve coupling a 4-halobenzoic acid ester with pyrrole-2-carboxaldehyde, followed by hydrolysis of the ester to yield the final carboxylic acid. The choice of catalyst and reaction conditions is crucial to avoid side reactions and ensure a good yield. nih.gov

Formation of Metal Complexes with Transition and Main Group Metals

The presence of both hard (oxygen) and borderline (nitrogen) donor atoms makes this compound an excellent candidate for forming stable complexes with a wide range of metal ions. These include transition metals such as zinc (Zn), cadmium (Cd), copper (Cu), nickel (Ni), palladium (Pd), and iron (Fe), as well as main group metals.

The formation of these complexes is typically achieved by reacting the ligand with a metal salt (e.g., chloride, acetate, or nitrate) in a suitable solvent, often under reflux to facilitate the reaction. The stoichiometry of the reactants can be varied to control the metal-to-ligand ratio in the resulting complex. The deprotonation of the carboxylic acid group is a key step in the coordination process, often facilitated by the addition of a base or by the basicity of the metal salt's anion.

While specific complexes of this compound are not widely documented, the coordination behavior of similar ligands, such as other pyrrole-based compounds and benzoic acid derivatives, has been extensively studied. For instance, Schiff-base ligands derived from pyrrole-2-carboxaldehyde are known to form stable complexes with Ni(II), Cu(II), and Zn(II). nih.gov Similarly, various metal complexes of benzoic acid derivatives have been synthesized and characterized, demonstrating the robustness of the carboxylate group as a coordinating moiety. acs.orgoiccpress.comresearchgate.net

Coordination Modes and Geometries in Metal Complexes

The versatility of this compound as a ligand stems from its ability to adopt various coordination modes. The specific mode of coordination depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands.

Common coordination modes for ligands with similar functionalities include:

Monodentate: The ligand can coordinate to a metal center through one of the oxygen atoms of the deprotonated carboxylate group.

Bidentate Chelation: The ligand can form a chelate ring by coordinating to the metal ion through both the formyl oxygen and one of the carboxylate oxygens.

Bidentate Bridging: The carboxylate group can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

These coordination modes can result in various geometries around the metal center, such as tetrahedral, square planar, or octahedral, depending on the coordination number of the metal ion and the steric and electronic properties of the ligands. For example, Cu(II) complexes often exhibit square planar or distorted octahedral geometries, while Zn(II) and Cd(II) complexes commonly adopt tetrahedral or octahedral arrangements. Iron complexes can exist in various oxidation and spin states, leading to a rich variety of coordination geometries.

Table 1: Plausible Coordination Geometries of Metal Complexes with this compound

| Metal Ion | Typical Coordination Number | Common Geometries |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Cd(II) | 4, 6 | Tetrahedral, Octahedral |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Pd(II) | 4 | Square Planar |

| Pt(II) | 4 | Square Planar |

| Fe(II/III) | 4, 6 | Tetrahedral, Octahedral |

| Eu(III) | 6, 8, 9 | Octahedral, Square Antiprismatic, Tricapped Trigonal Prismatic |

Spectroscopic and Structural Characterization of Metal Chelates

A combination of spectroscopic and structural techniques is essential to unequivocally characterize the metal chelates of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, the characteristic stretching frequency of the C=O bond in the carboxylic acid group (typically around 1700-1725 cm⁻¹) disappears and is replaced by two new bands corresponding to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate group. The position of the C=O stretching band of the formyl group may also shift upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Cd(II), Pd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding of the ligand to the metal.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes, particularly those with transition metals, can provide insights into the geometry around the metal center through the analysis of d-d electronic transitions.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.

Potential Applications of Metal Complexes

Metal complexes of ligands similar to this compound have shown promise in various fields, suggesting potential applications for its derivatives.

Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. nih.gov Complexes of copper and palladium with N- and O-donor ligands have been employed in C-N and C-O cross-coupling reactions, such as the Ullmann condensation. nih.govnih.gov Iron complexes featuring pyrrole-based ligands have also been investigated for their catalytic activity in various transformations. utsa.edu The specific electronic and steric environment provided by this compound could lead to metal complexes with novel catalytic properties.

Biological Activity: Many metal complexes exhibit enhanced biological activity compared to the free ligands. nih.gov The chelation of a metal ion can increase the lipophilicity of the ligand, facilitating its transport across cell membranes. Metal complexes of benzoic acid derivatives and pyrrole-containing compounds have been reported to possess antimicrobial (antibacterial and antifungal) and antioxidant activities. nih.govacs.orgrsc.orgresearchgate.netresearchgate.netnih.gov Therefore, metal complexes of this compound could be promising candidates for the development of new therapeutic agents.

Supramolecular Chemistry and Advanced Materials

Supramolecular Assembly via Hydrogen Bonding and Other Non-covalent Interactions

The molecular architecture of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid is conducive to the formation of intricate supramolecular structures. The presence of a carboxylic acid group provides a classic hydrogen-bonding motif, capable of forming strong, directional interactions. This is complemented by the formyl group, which can act as a hydrogen bond acceptor.

Research on analogous structures, such as pyrrole-2-carboxaldehyde, has shown that the pyrrole (B145914) ring and the carbonyl group can participate in hydrogen bonding, leading to the formation of dimeric structures in the solid state. medchemexpress.com Similarly, studies on pyrrol-2-yl chloromethyl ketone derivatives have demonstrated the formation of motifs with two equivalent N-H⋯O hydrogen bonds. mdpi.com While the nitrogen atom in this compound is substituted, preventing it from acting as a hydrogen bond donor, the carboxylic acid and formyl groups are the primary drivers for supramolecular assembly.

Furthermore, investigations into 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives have illustrated their utility as versatile hydrogen-bonding motifs for creating one-, two-, and even three-dimensional networks in the solid state. psu.edu This suggests that the subject compound can similarly self-assemble into complex architectures through a combination of hydrogen bonding and other non-covalent interactions like π-π stacking, facilitated by its aromatic rings.

Co-crystallization Strategies for Solid-State Engineering

Co-crystallization has emerged as a powerful technique for modifying the physicochemical properties of solid materials. The presence of both a carboxylic acid and a formyl group in this compound makes it an excellent candidate for co-crystal formation with a variety of other molecules, known as co-formers.

Studies on the co-crystallization of benzoic acid derivatives with nitrogen-containing bases have shown that robust hydrogen bonds can be formed between the carboxylic acid and the basic nitrogen atoms. rsc.org This principle can be applied to the target compound, where co-crystals could be engineered with various pharmaceutically active ingredients (APIs) or other functional molecules containing suitable hydrogen bond acceptors or donors. For instance, the carboxylic acid group can form strong O-H⋯N or O-H⋯O hydrogen bonds, while the formyl group can participate in weaker C-H⋯O interactions. The successful co-crystallization of N′-benzylidenepyridine-4-carbohydrazide with benzoic acid highlights the potential for forming stable co-crystals. nih.gov

The formation of these multi-component crystalline structures can lead to improved properties such as solubility, stability, and bioavailability for active pharmaceutical ingredients. The selection of an appropriate co-former is crucial and is often guided by principles of crystal engineering and an understanding of intermolecular interactions.

Integration into Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, possessing both a carboxylic acid and a formyl group, makes it a promising building block, or "linker," for the construction of highly ordered, porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Inferred Potential in COF Synthesis:

COFs are crystalline polymers formed from organic building blocks linked by strong covalent bonds. The formyl group of the subject compound can readily undergo condensation reactions with amine linkers to form stable imine bonds, a common strategy in COF synthesis. tcichemicals.comtcichemicals.com This would allow for the creation of 2D or 3D frameworks where the pyrrolyl benzoic acid moiety is an integral part of the porous structure. The carboxylic acid group could either be a non-connecting functional group within the pores, imparting specific properties like acidity or serving as a site for post-synthetic modification, or it could potentially participate in other linkage chemistries. The synthesis of porphyrin-based COFs often involves the condensation of aldehydes with amines, further supporting the potential of this compound as a linker. rsc.orgacs.org

Inferred Potential in MOF Synthesis:

MOFs are constructed from metal ions or clusters connected by organic linkers. The carboxylic acid group of this compound can coordinate with various metal centers, a fundamental interaction in the formation of numerous MOFs. nih.govbrieflands.com This would position the formyl group within the pores of the resulting framework, where it could be utilized for post-synthetic modifications or to impart specific functionalities to the material. MOFs containing functionalized benzoic acid ligands have been shown to exhibit interesting properties, including luminescence and catalytic activity. nih.govresearchgate.net The use of mixed ligands with diverse coordination environments can also lead to the formation of stable and functional MOF structures. nih.gov

Material Science Applications of Pyrrolyl Benzoic Acid Derivatives

The unique electronic and structural features of this compound and its derivatives suggest a range of potential applications in material science.

Optoelectronic Materials and Fluorescent Dyes

Pyrrole-containing compounds are known for their interesting photophysical properties. Studies on 4-(1H-pyrrol-1-yl)benzoic acid have delved into its excited-state dynamics, revealing complex fluorescence behavior influenced by the molecular environment. researchgate.net The introduction of a formyl group at the 2-position of the pyrrole ring is expected to further modulate these properties.

Research on N-aryl diketopyrrolopyrroles has demonstrated that modifying the N-aryl substituent can effectively tune the optical and electronic characteristics of the molecule. ccspublishing.org.cn By analogy, variations of the substituents on the phenyl ring of this compound could lead to a family of fluorescent dyes with tailored absorption and emission profiles. The spectroscopic properties of 1,8-naphthalimide (B145957) derivatives containing a carboxylic acid group have also been shown to be sensitive to the environment, making them useful as molecular probes. nih.gov This suggests that the subject compound could find applications in fluorescent sensors and other optoelectronic devices.

Biosensor Development using Electropolymerized Derivatives

The pyrrole moiety of this compound can be electropolymerized to form a conductive polypyrrole film on an electrode surface. This process is a common method for fabricating biosensors. nih.gov The resulting polymer would have pendant benzoic acid and formyl groups, which can be used for the immobilization of biomolecules such as enzymes or antibodies.

For example, the carboxylic acid group can be activated to form amide bonds with amine groups on proteins. The formyl group could also be used in various bioconjugation strategies. The conductive nature of the polypyrrole backbone allows for the sensitive detection of biological recognition events through electrochemical signals. The development of molecularly imprinted polymers based on electropolymerized pyrrole for the selective detection of small molecules further highlights the potential in this area. frontiersin.org Copolymers of pyrrole with N-substituted pyrrole derivatives have been investigated for their electrochemical properties and potential applications in sensors and catalysis. researchgate.netmdpi.com

Polymer Chemistry and Composites (Inferred potential as building block)

Beyond electropolymerization, this compound has the inferred potential to serve as a monomer in various other polymerization reactions. Its bifunctional nature would allow for its incorporation into polyesters, polyamides, or other condensation polymers. The resulting polymers would possess the unique electronic properties of the pyrrole ring, potentially leading to materials with enhanced conductivity, thermal stability, or specific optical characteristics.

Furthermore, this compound could be used to modify the surface of other materials to create polymer composites. By grafting polymers from the carboxylic acid or formyl groups, the properties of materials like nanoparticles, carbon nanotubes, or even natural materials like wood can be tailored. ncsu.edu Polypyrrole-based composites have been extensively studied for a wide range of applications, including electromagnetic wave absorption, energy storage, and sensors, due to their combined properties of conductivity, stability, and processability. bohrium.comtandfonline.commdpi.comtandfonline.com The incorporation of this compound into such composites could offer a route to new materials with enhanced functionalities.

Future Research and Translational Perspectives for this compound

The unique structural features of this compound, combining a reactive pyrrole-2-carboxaldehyde moiety with a versatile benzoic acid group, position it as a promising scaffold for further scientific investigation. The exploration of its potential applications necessitates a multi-faceted approach, encompassing the development of novel analogs, optimization of synthetic routes, and in-depth computational and preclinical evaluations. Future research is poised to unlock the full therapeutic and technological potential of this compound and its derivatives.

Q & A

What are the established synthetic routes for 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid?

Level: Basic

Methodological Answer:

The synthesis typically involves condensation reactions between pyrrole derivatives and benzoic acid precursors. For example, formylation at the pyrrole ring’s 2-position is achieved using Vilsmeier-Haack conditions (POCl₃/DMF), followed by coupling with 4-bromobenzoic acid via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) . Alternative routes include mechanochemical ball-milling methods for solvent-free synthesis, as seen in analogous biphenyl-carbonyl systems . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity, confirmed by HPLC .

What spectroscopic techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., formyl proton at δ ~9.8 ppm, aromatic protons at δ 7.5–8.3 ppm) and confirms the benzoic acid moiety .

- FT-IR : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹ for the formyl group and ~1700 cm⁻¹ for the carboxylic acid) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 230.2) .

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of the pyrrole and benzoic acid groups .

How can synthetic yields be optimized for this compound?

Level: Advanced

Methodological Answer:

Yield optimization strategies include:

- Catalyst Screening : Testing Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency .

- Reaction Solvent : Polar aprotic solvents (DMF, DMSO) enhance formylation reactivity compared to non-polar solvents .

- Temperature Control : Maintaining 80–100°C during condensation prevents side reactions (e.g., over-formylation) .

- Workup Adjustments : Acidic quenching (HCl) after formylation stabilizes intermediates, improving isolation .

How do structural modifications impact antimicrobial activity?

Level: Advanced

Methodological Answer:

Derivatization at the formyl group (e.g., hydrazones, Schiff bases) enhances activity against drug-resistant bacteria. For example:

- Hydrazone Derivatives : Exhibit MIC values of 2–8 µg/mL against Acinetobacter baumannii by disrupting membrane integrity .

- Fluorinated Analogues : Substitution at the phenyl ring (e.g., 3-F or 4-F) improves lipophilicity and biofilm penetration .

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -CF₃) at the pyrrole ring increase electrophilicity, enhancing bacterial enzyme inhibition .

What biological assays validate its antimicrobial potential?

Level: Basic

Methodological Answer:

Standard assays include:

- Minimum Inhibitory Concentration (MIC) : Broth microdilution per CLSI guidelines against ESKAPE pathogens (e.g., MRSA, Pseudomonas aeruginosa) .

- Time-Kill Kinetics : Evaluates bactericidal vs. bacteriostatic effects over 24 hours .

- Biofilm Inhibition : Crystal violet staining quantifies biofilm biomass reduction in Staphylococcus aureus .

- Cytotoxicity Screening : MTT assays on mammalian cells (e.g., HEK293) ensure selectivity (therapeutic index >10) .

How to resolve contradictions in reported bioactivity data?

Level: Advanced

Methodological Answer:

Discrepancies arise due to:

- Strain Variability : Use standardized strains (e.g., ATCC controls) to compare resistance profiles .

- Assay Conditions : Control pH (6.5–7.5), inoculum size (~10⁵ CFU/mL), and growth media (Mueller-Hinton broth) .

- Compound Stability : Pre-test solubility in DMSO/PBS and stability under assay conditions (e.g., 37°C, 24 hours) .

- Statistical Analysis : Apply ANOVA/Tukey tests to validate significance across replicates .

What computational tools aid in derivative design?

Level: Advanced

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Predicts binding to bacterial targets (e.g., penicillin-binding protein 2a in MRSA) .

- QSAR Modeling : Relates logP, polar surface area, and Hammett constants to MIC values .

- ADMET Prediction (SwissADME) : Optimizes pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .

How is purity assessed and maintained during storage?

Level: Basic

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.